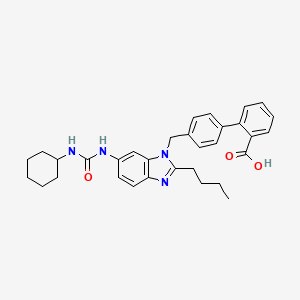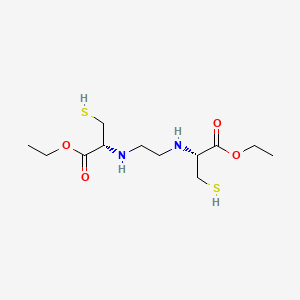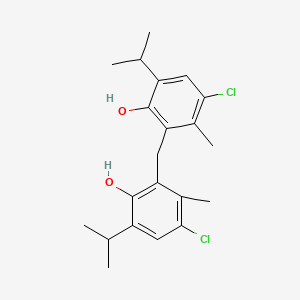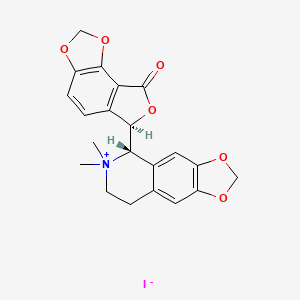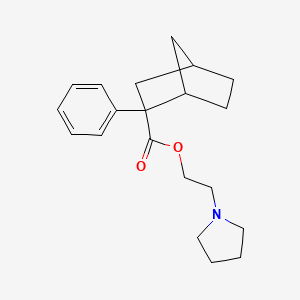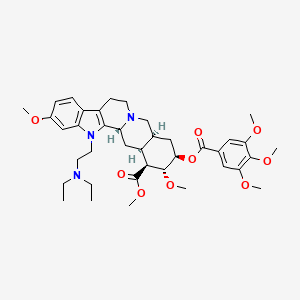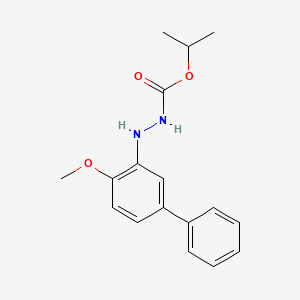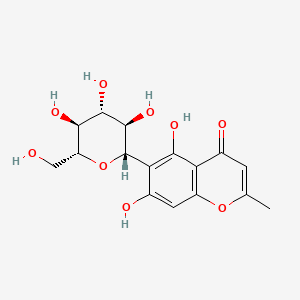
Biie-0246
Overview
Description
BIIE0246 is a potent and selective antagonist for the neuropeptide Y receptor Y2. It was one of the first non-peptide Y2-selective antagonists developed and remains among the most widely used tools for studying this receptor . BIIE0246 has been extensively used in scientific research to investigate the physiological and pathological roles of the Y2 receptor in various tissues, including the central nervous system .
Mechanism of Action
Target of Action
BIIE-0246, also known as N3Z657H81X, BIIE 0246, this compound, Ar-H-053591, or BIIE0246, is a potent and highly selective non-peptide antagonist for the Neuropeptide Y receptor Y2 . This receptor is a member of the neuropeptide Y (NPY) receptor family, which in humans consists of the four rhodopsin-like (class A) GPCRs: Y1, Y2, Y4, and Y5 .
Mode of Action
This compound interacts with its target, the Neuropeptide Y receptor Y2, by competing with high affinity against specific binding sites . It has been used to demonstrate a role for the Y2 subtype as a presynaptic autoreceptor limiting further neuropeptide Y release , as well as modulating dopamine and acetylcholine release .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modulation of neuropeptide Y release, dopamine, and acetylcholine . The compound’s action on the Y2 receptor has been shown to limit further neuropeptide Y release , suggesting a role in the regulation of neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neurotransmitter release, specifically neuropeptide Y, dopamine, and acetylcholine . It has also been shown to produce several behavioural effects in animals, including reducing alcohol consumption in addicted rats and anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in genetically obese NPY mice on a chow diet, treatment with this compound promoted body weight gain in both genotypes after 4.5 weeks . In diet-induced obesity (DIO), this compound had different effects on body weight and composition depending on the genotype . These findings suggest that the compound’s action can be influenced by factors such as diet and genetic background.
Biochemical Analysis
Biochemical Properties
BIIE-0246 interacts with the neuropeptide Y Y2 receptor, displaying more than 650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . It acts as a competitive antagonist, inhibiting the binding of neuropeptide Y to the Y2 receptor .
Cellular Effects
This compound influences cell function by modulating the activity of the Y2 receptor. This receptor is known to play a role in various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the Y2 receptor and preventing the binding of neuropeptide Y. This inhibits the activation of the receptor and subsequent intracellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be active in vivo , suggesting that it could have dose-dependent effects.
Preparation Methods
The synthesis of BIIE0246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification techniques to ensure high yield and purity
Chemical Reactions Analysis
BIIE0246 undergoes various chemical reactions, including:
Oxidation: BIIE0246 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: BIIE0246 can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
BIIE0246 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activity of the neuropeptide Y receptor Y2.
Industry: Utilized in the development of new pharmacological agents targeting the Y2 receptor.
Comparison with Similar Compounds
BIIE0246 is unique among Y2 receptor antagonists due to its high selectivity and potency. Similar compounds include:
BIIE0212: A congeneric analogue with a 400-fold lower affinity towards the Y2 receptor.
Other Y2 receptor antagonists: Identified through high-throughput screening, these compounds belong to different chemical scaffolds and exhibit varying degrees of selectivity and potency. Compared to these compounds, BIIE0246 remains a gold standard for studying the Y2 receptor due to its well-documented efficacy and selectivity.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-JPGJPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179360 | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246146-55-4 | |
| Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIE-0246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIE-0246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
